molecular formula C14H15N3OS B11467462 2-(Ethylamino)-7-phenyl-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-(Ethylamino)-7-phenyl-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11467462
M. Wt: 273.36 g/mol
InChI Key: DPDGTHFDPXCXAS-UHFFFAOYSA-N
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Description

2-(ETHYLAMINO)-7-PHENYL-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLAMINO)-7-PHENYL-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes to form an α,β-unsaturated ketone intermediate, which then undergoes a Michael addition and cycloelimination cascade to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLAMINO)-7-PHENYL-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts or specific temperatures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or thiazole rings.

Mechanism of Action

The mechanism of action of 2-(ETHYLAMINO)-7-PHENYL-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I/DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication. This leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(ETHYLAMINO)-7-PHENYL-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE apart is its specific structure, which allows for unique interactions with molecular targets. Its ability to inhibit topoisomerase I with high potency makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

2-(ethylamino)-7-phenyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H15N3OS/c1-2-15-14-17-13-12(19-14)10(8-11(18)16-13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,17)(H,16,18)

InChI Key

DPDGTHFDPXCXAS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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